2-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile
Overview
Description
2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a carbonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromo-2-methoxybenzonitrile with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki-Miyaura coupling conditions. The reaction is carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-methoxy-4’-(trifluoromethyl)biphenyl-4-carboxaldehyde.
Reduction: Formation of 2-methoxy-4’-(trifluoromethyl)biphenyl-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrile group can form hydrogen bonds with active site residues, contributing to binding affinity and specificity .
Comparison with Similar Compounds
- 2-Methoxy-4-(trifluoromethyl)phenylboronic acid
- 2-Methoxy-4-(trifluoromethyl)pyridine
- 2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl
Comparison: Compared to these similar compounds, 2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methoxy-4-[4-(trifluoromethyl)phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-20-14-8-10(9-19)2-7-13(14)11-3-5-12(6-4-11)15(16,17)18/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHSPSZBAAOIKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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